2,5-Dioxopyrrolidin-1-yl nonanoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl nonanoate, also known as DNPN, is a chemical compound with significant applications in scientific research and industry. It has a CAS Number of 104943-23-9 and a molecular weight of 255.31 .
Molecular Structure Analysis
The linear formula of this compound is C13H21NO4 . Detailed structural analysis or crystallographic data is not available in the search results.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Anticonvulsant Agent Development
A study by Kamiński et al. (2015) focused on synthesizing a range of compounds, including derivatives of 2,5-dioxopyrrolidin-1-yl, as potential hybrid anticonvulsant agents. These compounds, which combined elements of known antiepileptic drugs, showed promising results in preclinical seizure models, suggesting their potential in developing new anticonvulsant medications (Kamiński et al., 2015).
Osteoporosis Treatment Research
Coleman et al. (2004) identified derivatives of 2,5-dioxopyrrolidin-1-yl nonanoate as potent and selective antagonists of the αvβ3 receptor. These compounds demonstrated significant potential in the treatment of osteoporosis, showing promising in vitro profiles and efficacy in vivo models (Coleman et al., 2004).
Biopolymer Labeling
Crovetto et al. (2008) synthesized a derivative of 2,5-dioxopyrrolidin-1-yl for use as an amine-reactive derivative in labeling biopolymers. This application is significant for biochemical and medical research, as it enables the stable labeling of nucleic acids for various analytical purposes (Crovetto et al., 2008).
Monoclonal Antibody Production Enhancement
Aki et al. (2021) discovered that a compound related to this compound could improve monoclonal antibody production in Chinese hamster ovary cell cultures. This finding is crucial for the pharmaceutical industry, as it could lead to more efficient production processes for monoclonal antibodies, which are vital in many therapeutic applications (Aki et al., 2021).
Protein and Enzyme Conjugation
Reddy et al. (2005) developed an efficient synthesis method for a heterobifunctional coupling agent involving 2,5-dioxopyrrolidin-1-yl derivatives. This advancement is significant for bioconjugation techniques, enabling more efficient and selective conjugation of proteins and enzymes for various research and therapeutic purposes (Reddy et al., 2005).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with proteins, modifying lysine residues .
Mode of Action
It is known that similar compounds can react with proteins, specifically modifying lysine residues . This suggests that 2,5-Dioxopyrrolidin-1-yl nonanoate may interact with its targets in a similar manner, leading to changes in protein function.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested that the compound may inhibit CYP1A2 .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl nonanoate plays a significant role in biochemical reactions, particularly in the context of protein modification and enzyme interactions. It is known to interact with various enzymes and proteins, facilitating the formation of covalent bonds with lysine residues. This interaction is crucial for the modification of proteins, which can alter their function and activity. The compound’s ability to form stable covalent bonds makes it a valuable tool in biochemical research and applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance monoclonal antibody production in Chinese hamster ovary cells by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels. Additionally, it can suppress cell growth and affect the glycosylation of proteins, which is critical for their function and stability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of proteins. It binds to lysine residues, forming stable covalent bonds that can alter the protein’s structure and function. This modification can lead to enzyme inhibition or activation, depending on the specific protein and context. The compound’s ability to modify proteins at the molecular level makes it a powerful tool for studying protein function and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in protein glycosylation and cell metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can enhance protein production and cellular metabolism without significant toxicity. At higher doses, it can cause adverse effects such as cell growth inhibition and changes in protein glycosylation. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein modification and degradation. It interacts with enzymes such as lysine-specific demethylase and ubiquitin ligases, which play crucial roles in protein turnover and regulation . The compound’s ability to modify proteins and influence their degradation pathways makes it a valuable tool for studying protein dynamics and regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments . The compound’s distribution within cells is influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where it exerts its effects on protein modification and function . The compound’s ability to localize to specific subcellular compartments is crucial for its role in regulating protein function and cellular processes.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) nonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-2-3-4-5-6-7-8-13(17)18-14-11(15)9-10-12(14)16/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQHBHMRZFPJME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90761653 | |
Record name | 1-(Nonanoyloxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90761653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104943-23-9 | |
Record name | 1-(Nonanoyloxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90761653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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